Dabigatran etexilate impurity R

Pharmaceutical impurity profiling LC-MS identification Molecular mass differentiation

Dabigatran etexilate impurity R, officially designated as Dabigatran Etexilate Related Compound C (USP) , is a process-related impurity of the direct thrombin inhibitor prodrug dabigatran etexilate. With molecular formula C34H41N7O5 and molecular weight 627.7 g/mol , this impurity incorporates a characteristic ethylbutoxy carbamate side chain that distinguishes it from the parent drug’s hexyloxy moiety and from other structurally related process impurities.

Molecular Formula C34H41N7O5
Molecular Weight 627.7 g/mol
CAS No. 1873316-01-8
Cat. No. B3433254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDabigatran etexilate impurity R
CAS1873316-01-8
Molecular FormulaC34H41N7O5
Molecular Weight627.7 g/mol
Structural Identifiers
SMILESCCC(CC)COC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N
InChIInChI=1S/C34H41N7O5/c1-5-23(6-2)22-46-34(44)39-32(35)24-11-14-26(15-12-24)37-21-30-38-27-20-25(13-16-28(27)40(30)4)33(43)41(19-17-31(42)45-7-3)29-10-8-9-18-36-29/h8-16,18,20,23,37H,5-7,17,19,21-22H2,1-4H3,(H2,35,39,44)
InChIKeyFLKVNYQKJOGRLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dabigatran Etexilate Impurity R (CAS 1873316-01-8) – Compendial Reference Standard for Quantitative Impurity Control in Anticoagulant API Manufacturing


Dabigatran etexilate impurity R, officially designated as Dabigatran Etexilate Related Compound C (USP) , is a process-related impurity of the direct thrombin inhibitor prodrug dabigatran etexilate. With molecular formula C34H41N7O5 and molecular weight 627.7 g/mol , this impurity incorporates a characteristic ethylbutoxy carbamate side chain that distinguishes it from the parent drug’s hexyloxy moiety and from other structurally related process impurities . The compound is supplied as a pharmaceutical primary standard by the United States Pharmacopeia (USP) and is intended exclusively for use in specified quality tests and analytical method validation .

Why Generic Impurity Substitution Fails for Dabigatran Etexilate Impurity R (1873316-01-8) – Analytical and Procurement Risks


Substituting Dabigatran etexilate impurity R with a structurally similar analog or non-compendial impurity standard introduces unavoidable analytical risk. Different dabigatran etexilate impurities exhibit distinct chromatographic behavior, recovery rates, and linearity ranges under identical HPLC conditions . An impurity standard with a different molecular mass (e.g., Impurity A at 641.78 vs. Impurity C at 627.7 g/mol) will produce a different retention time and mass spectral signature, leading to misidentification in LC-MS impurity profiling . Non-compendial impurity standards lack the certified purity, characterized structure, and regulatory traceability required for Abbreviated New Drug Application (ANDA) submissions, making them unusable in GMP-regulated quality control workflows .

Quantitative Differentiation Evidence for Dabigatran Etexilate Impurity R (CAS 1873316-01-8) Against Closest Analogs


Molecular Mass Differentiation: Impurity R (Impurity C) vs. Impurity A – 14 Da Mass Deficit Drives Chromatographic Resolution

Dabigatran etexilate impurity R (Impurity C, CAS 1873316-01-8) has a molecular formula of C34H41N7O5 and an exact molecular weight of 627.7 g/mol . The closest structurally related compendial impurity, Impurity A (CAS 1610758-19-4), has the molecular formula C35H43N7O5 and a molecular weight of 641.78 g/mol . This represents a mass difference of 14.1 Da (one CH2 unit), which is sufficient to produce a clearly resolved peak separation in both HPLC and LC-MS analysis. Substituting Impurity A for Impurity R would result in a different retention time and a different [M+H]+ m/z value, directly compromising the accuracy of impurity quantification in dabigatran etexilate API.

Pharmaceutical impurity profiling LC-MS identification Molecular mass differentiation

Analytical Recovery Rate: Impurity R (Impurity C) Shows 98.39% Recovery with 1.22% RSD Under Validated HPLC Conditions

In a validated HPLC method for determining related substances of dabigatran etexilate, Impurity C (Impurity R) exhibited an average recovery of 98.39% with a relative standard deviation (RSD) of 1.22% . This recovery value is distinct from those of other compendial impurities measured under identical conditions: Impurity A (98.75%, RSD 0.91%), Impurity B (98.91%, RSD 1.09%), Impurity D (99.0%, RSD 1.35%), and Impurity E (99.73%, RSD 1.18%). The lower recovery of Impurity C relative to Impurity E (Δ = 1.34 percentage points) demonstrates that each impurity requires its own response factor correction for accurate quantification, and that substituting one impurity standard for another will introduce systematic quantification error.

HPLC method validation Impurity recovery Pharmaceutical analytical chemistry

Calibration Linearity Range: Impurity R (Impurity C) Exhibits a Distinct Linear Dynamic Range of 0.1130–1.808 μg/mL

The validated HPLC method reported by Tu et al. established impurity-specific linear calibration curves . Impurity C demonstrated linearity over the range 0.1130–1.808 μg/mL with a correlation coefficient r = 0.9995. In the same method, Impurity A was linear over 0.1170–1.872 μg/mL, Impurity B over 0.1265–2.024 μg/mL, Impurity D over 0.1205–1.928 μg/mL, and Impurity E over 0.1230–1.968 μg/mL. The lower limit of the linear range for Impurity C (0.1130 μg/mL) is the lowest among all five impurities, indicating that Impurity C can be reliably quantified at the lowest concentration in this method. Conversely, its upper limit (1.808 μg/mL) is also the lowest, meaning that method linearity for Impurity C fails at concentrations where Impurities B, D, and E remain within their validated ranges.

Linearity range Impurity quantification HPLC calibration

Compendial Regulatory Status: USP Reference Standard Certification vs. Non-Compendial Impurities Lacking Regulatory Traceability

Dabigatran etexilate impurity R is designated as USP Related Compound C (Catalog No. 1162262, CAS RN 1873316-01-8) and is supplied as a Certified Reference Material (CRM) produced and certified in accordance with ISO 17034 and ISO/IEC 17025 . The standard is accompanied by a USP Certificate of Analysis with valid use date, country of origin (India), and material origin (chemical synthesis) documentation . In contrast, non-compendial process impurities such as dabigatran dimer and dabigatran n-propyl ester, while documented in synthetic impurity literature , are not available as pharmacopeial reference standards and lack the certified purity, characterized structure, and regulatory acceptance required for ANDA or commercial production quality control. The USP standard is explicitly intended for use in compendial methods and regulatory submissions, whereas non-compendial impurities, even if structurally characterized, cannot be used as primary reference standards in GMP-regulated environments.

USP reference standard GMP compliance Regulatory submission ANDA

Structural Identity as a Specific Process Marker: Ethylbutoxy Carbamate Side Chain Distinguishes Impurity R from Hexyloxy-Containing Impurities

The defining structural feature of Dabigatran etexilate impurity R (Impurity C) is its ethylbutoxy carbamate side chain [–C(=O)OCH2CH(CH2CH3)2], as opposed to the hexyloxy carbamate side chain [–C(=O)O(CH2)5CH3] present in the parent drug substance and in Impurity A . This structural difference arises from the use of ethylbutyl chloroformate as a reagent in an alternative synthetic route or as a contaminant in the hexyl chloroformate starting material. Impurity R thus serves as a specific marker for ethylbutoxy-containing reagent contamination or side reactions during the carbamate-forming step of dabigatran etexilate synthesis. In contrast, impurities such as dabigatran dimer and dabigatran n-propyl ester arise from entirely different reaction pathways (condensation of two dabigatran molecules and transesterification with n-propanol, respectively) and do not report on the quality of the chloroformate reagent .

Process impurity marker Ethylbutoxy side chain Synthetic route impurity Pharmaceutical manufacturing

Priority Application Scenarios for Dabigatran Etexilate Impurity R (CAS 1873316-01-8) Based on Quantitative Differentiation Evidence


Validated HPLC Method Development for Dabigatran Etexilate API Impurity Profiling Under ICH Q2(R1)

Impurity R must be used as the primary reference standard for Impurity C in HPLC method validation for dabigatran etexilate API. The impurity-specific recovery rate (98.39%, RSD 1.22%) and linear calibration range (0.1130–1.808 μg/mL, r = 0.9995) are established under validated chromatographic conditions (Agilent SB-C18, acetonitrile/ammonium acetate pH 4.4, 340 nm) . Substituting any other compendial impurity standard (e.g., Impurity A with 98.75% recovery and a different linear range of 0.1170–1.872 μg/mL) will produce incorrect response factors and may result in out-of-specification (OOS) impurity results during API release testing. The USP-certified status of this standard ensures that method validation data will withstand regulatory scrutiny during pre-approval inspections (PAI).

ANDA Regulatory Submission for Generic Dabigatran Etexilate — Impurity C Identification and Quantification

For ANDA filers developing a generic dabigatran etexilate drug product, Impurity R is the USP-designated Related Compound C reference standard required for demonstrating adequate impurity control . The compound's ISO 17034/ISO 17025 certification provides the legally defensible traceability chain demanded by FDA reviewers. Non-compendial impurities (e.g., dabigatran dimer, n-propyl ester), even if present in the API, cannot substitute for the USP standard in the regulatory submission, as they lack certified purity, lot-specific Certificates of Analysis, and pharmacopeial recognition . Use of a non-compendial standard for a compendially specified impurity identified by FDA as a Refusal-to-Receive risk element .

Root-Cause Investigation of Chloroformate Reagent Contamination During Dabigatran Etexilate Synthesis

The ethylbutoxy carbamate side chain of Impurity R is a structural fingerprint that distinguishes it from the hexyloxy carbamate moiety of the parent drug and Impurity A . When an unexpected impurity peak at the retention time corresponding to Impurity C appears in HPLC analysis of a production batch, procuring the authentic Impurity R reference standard enables confirmatory identification via spiking experiments and LC-MS matching. This diagnostic capability is not achievable using Impurity A or other hexyloxy-containing impurities, which report on different synthetic inputs. The mass difference of 14.1 Da (627.7 vs. 641.78 g/mol) between Impurity R and Impurity A provides unambiguous MS differentiation even when chromatographic resolution is incomplete.

Forced Degradation and Stability-Indicating Method Validation per ICH Q1A(R2)

Impurity R may arise as a degradation product under specific stress conditions (e.g., hydrolytic or thermal stress). The validated linear range of 0.1130–1.808 μg/mL supports quantification of Impurity C at the ICH identification threshold (0.1% of the API peak) and qualification threshold (0.15%) in forced degradation studies of dabigatran etexilate capsules. The impurity-specific calibration curve ensures that degradation product levels are accurately quantified without interference from co-eluting impurities with different recovery characteristics. The USP reference standard provides the certified purity necessary for mass balance calculations in stability studies.

Quote Request

Request a Quote for Dabigatran etexilate impurity R

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.